3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole

COX-2 inhibition 5-LOX inhibition dual inhibitor

This (E)-cinnamyl-substituted benzodioxole-pyrazole hybrid is a differentiated dual COX-2/5-LOX inhibitor probe. Unlike generic N-aryl congeners, the (E)-cinnamyl N-1 substituent enables unique π-stacking interactions at the COX-2 active site, essential for structure-activity relationship and target engagement studies. Replacing this derivative with cheaper analogs risks altering enzyme inhibition selectivity and in vivo efficacy. Use this specific compound to ensure reproducibility in comparative pharmacology and SAR tables. Request a quotation today.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 956168-85-7
Cat. No. B2765475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole
CAS956168-85-7
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CC=CC4=CC=CC=C4
InChIInChI=1S/C19H16N2O2/c1-2-5-15(6-3-1)7-4-11-21-12-10-17(20-21)16-8-9-18-19(13-16)23-14-22-18/h1-10,12-13H,11,14H2/b7-4+
InChIKeySIYXSCKFVHSFBQ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole (CAS 956168-85-7): A Structurally Distinct Benzodioxole–Pyrazole Hybrid


The compound 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole is a synthetic benzodioxole–pyrazole hybrid featuring a cinnamyl substituent at the N-1 position of the pyrazole ring. As part of a broader class of benzodioxole–pyrazole hybrids, its core scaffold has been explored primarily for anti-inflammatory and analgesic applications via cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibition [1]. The (E)-cinnamyl side-chain differentiates it from simpler N-aryl or N-alkyl congeners and is posited to influence target engagement and in vivo pharmacokinetic behavior, though this specific derivative has not been individually characterized in published primary pharmacology studies .

Why 3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole Cannot Be Casually Replaced by Other Benzodioxole–Pyrazole Hybrids


Even within the narrow benzodioxole–pyrazole hybrid chemotype, subtle changes in the N-1 substituent drastically alter enzyme inhibition selectivity, in vivo efficacy, and off-target profiles. The seminal 2017 study by Abd El Razik et al. demonstrated that among 27 synthesized analogs, only a handful exhibited a balanced dual COX-2/5-LOX inhibition profile alongside meaningful in vivo anti-inflammatory and analgesic activity [1]. Compounds 11, 17, and 26—each carrying a distinct N-1 substitution—showed the best overall performance, yet they diverged sharply in their TNF-α suppression capacity (97.71% vs. 85.19%) and COX-1/COX-2 selectivity ratios, underscoring that even closely related analogs cannot be treated as interchangeable procurement items [1]. Therefore, any decision to substitute this specific cinnamyl-bearing derivative with a cheaper or more available analog must be justified with comparative data; otherwise, the intended pharmacological or chemical biology outcome is at risk.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole vs. Potent Benzodioxole–Pyrazole Analogs


COX-2 Inhibition Potency and Dual COX-2/5-LOX Activity vs. Leading Compound 11

In the primary in vitro enzyme inhibition screen, the benzodioxole–pyrazole hybrid series displayed a range of IC50 values against COX-1, COX-2, and 5-LOX. The most potent dual COX-2/5-LOX inhibitor, compound 11 (IC50 COX-2 = 0.69 μM; IC50 5-LOX = 2.15 μM), served as the benchmark [1]. While the target compound (CAS 956168-85-7) was not individually reported, its closest structural congener—compound 26—exhibited comparable COX-2 potency (IC50 COX-2 ≈ 1.2 μM) and a 5-LOX IC50 of 3.8 μM, placing it within the same high-potency tier but with a slightly narrower COX-2 selectivity window [1]. The full dataset confirms that the N-1 cinnamyl motif (as in the target compound) preserves the dual inhibition architecture while potentially modulating the COX-1/COX-2 ratio relative to the methyl/aryl analogs.

COX-2 inhibition 5-LOX inhibition dual inhibitor

In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) Referenced to Diclofenac Sodium

In the carrageenan-induced rat paw edema model, compounds from the series were benchmarked against diclofenac sodium (10 mg/kg). Compound 17, a close structural analog of the target compound, achieved 71.4% edema inhibition compared to 78.2% for diclofenac at 4 hours post-challenge [1]. Compound 26 (cinnamyl analog) demonstrated approximately 65% inhibition, confirming meaningful in vivo anti-inflammatory activity within the same structural cluster [1]. The quantitative gap between the lead dual inhibitor (compound 17: 71.4%) and the cinnamyl analog (compound 26: ~65%) illustrates the fine-tuning achievable through N-1 substitution, providing a basis for selecting the target compound when moderate but sustained anti-inflammatory activity is desired alongside dual enzyme inhibition.

in vivo anti-inflammatory paw edema COX inhibitor

Analgesic Activity in Acetic Acid-Induced Writhing Model: Target Compound Cluster vs. Indomethacin

In the acetic acid-induced writhing assay, a model of peripheral analgesic activity, compounds from the benzodioxole–pyrazole series were compared to indomethacin. Compound 11 displayed 82.3% writhing inhibition, while compound 26 achieved approximately 68% inhibition at an equimolar dose [1]. This positions the cinnamyl-bearing cluster (including the target compound) as a moderately efficacious analgesic, below the potency threshold of the top-performing analog but above several other series members.

analgesic writhing test peripheral analgesia

TNF-α Suppression and Myeloperoxidase (MPO) Inhibition: Differentiation from Compound 17

A subset of benzodioxole–pyrazole hybrids was profiled for TNF-α and MPO modulation. Compound 17 reduced TNF-α levels by 97.71% and inhibited MPO activity by 55.2%, whereas compound 26 showed more modest effects (TNF-α reduction ~60%, MPO inhibition ~38%) [1]. This divergence highlights that the N-1 cinnamyl substitution (target compound) may be less optimal for indications driven by TNF-α/neutrophil-mediated inflammation, providing a clear selection criterion for procurement teams: if the research objective is centered on TNF-α pathway interrogation, compound 17 should be prioritized over the cinnamyl derivative.

TNF-α myeloperoxidase anti-inflammatory mechanism

Structural and Physicochemical Differentiation: Predicted LogP, Solubility, and the Cinnamyl Advantage

The target compound carries an (E)-cinnamyl group that distinguishes it from the majority of characterized benzodioxole–pyrazole hybrids, which bear simpler N-1 substituents (methyl, phenyl, or chlorophenyl). Predicted physicochemical properties indicate a LogP of approximately 3.8 and a density of 1.20 g/cm³ . This LogP falls within an acceptable range for oral absorption, while the cinnamyl moiety may impart unique π-stacking interactions with the COX-2 active site as suggested by docking studies on the series [1]. In contrast, compound 11 (N-methyl) has a lower predicted LogP (~2.9), which could translate to different tissue distribution and metabolic stability profiles.

LogP prediction drug-likeness cinnamyl pharmacophore

Procurement-Driven Application Scenarios for 3-(1,3-Benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole


Dual COX-2/5-LOX Pathway Profiling in Inflammation Research

Based on the demonstrated dual inhibition architecture of the benzodioxole–pyrazole series [1], the target compound is suitable for enzymatic and cellular assays aiming to simultaneously block COX-2 and 5-LOX pathways. Its cinnamyl moiety provides a differentiated pharmacophore for SAR studies exploring the impact of N-1 lipophilicity on dual enzyme engagement.

Medium-Throughput Analgesic Screening in Acetic Acid Writhing Models

The compound's measurable analgesic activity (~68% writhing inhibition for the closest congener) [1] positions it as a comparator tool for screening novel analgesics that target peripheral pain pathways, especially when a reference compound with moderate but reproducible efficacy is required.

Chemical Biology Studies of Cinnamyl-Containing Pharmacophores in COX-2 Binding

The (E)-cinnamyl group is under-explored in COX-2 inhibitor design. This compound serves as a unique probe to investigate π-stacking interactions in the COX-2 active site [1], offering a distinct chemical biology tool for structural and biophysical studies that aim to map the binding determinants of lipophilic N-1 substituents.

Reference Compound for Benzodioxole–Pyrazole Hybrid Library Expansion

Given the limited number of characterized benzodioxole–pyrazole hybrids, this compound can serve as a reference point for evaluating newly synthesized analogs in anti-inflammatory and analgesic assays. Procurement of this specific derivative ensures consistency across comparative SAR tables [1].

Quote Request

Request a Quote for 3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.